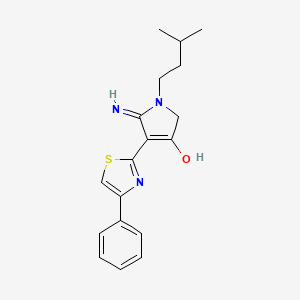
5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative, and its unique chemical structure makes it an attractive candidate for various research applications.
Mécanisme D'action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the apoptotic pathway in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde are diverse and complex. This compound has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new pain medications. It has also been shown to exhibit antitumor activity, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde is its unique chemical structure, which makes it an attractive candidate for various scientific research applications. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. One promising direction is the development of new drugs based on this compound. It has been shown to exhibit potent antitumor, anti-inflammatory, and analgesic activities, making it a promising candidate for the development of new medications. Another potential direction is the study of its mechanism of action, which could lead to the development of new therapies for various diseases. Additionally, further research is needed to explore the potential applications of this compound in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde involves the reaction of 3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde with 1,3-benzodioxole in the presence of a suitable catalyst. The reaction yields the desired compound, which can be further purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
The unique chemical structure of 5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde makes it an attractive candidate for various scientific research applications. This compound has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been shown to exhibit potent antitumor, anti-inflammatory, and analgesic activities in various preclinical studies.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-phenyl-3,4-dihydropyrazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-10-19-15(9-14(18-19)12-4-2-1-3-5-12)13-6-7-16-17(8-13)22-11-21-16/h1-8,10,15H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNLTRJKPOTUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate](/img/structure/B5966374.png)
![N-(4-chlorophenyl)-2-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}acetamide](/img/structure/B5966380.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-(1-pyrrolidinylmethyl)phenoxy]-2-propanol](/img/structure/B5966388.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5966402.png)

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5966418.png)
![ethyl 4-{[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B5966426.png)
![5-(1-ethyl-3-piperidinyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5966441.png)
![N-(4-bromophenyl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5966451.png)
![N-(3-fluoro-4-methylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5966461.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-isobutylbenzamide](/img/structure/B5966463.png)

![ethyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5966476.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B5966491.png)